molecular formula C12H12N2O2S B3844215 N-allyl-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide CAS No. 342046-23-5

N-allyl-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide

Cat. No. B3844215
CAS RN: 342046-23-5
M. Wt: 248.30 g/mol
InChI Key: FNJXHJNSHOLIRU-UHFFFAOYSA-N
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Description

N-allyl-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as ABT-202 and belongs to the class of benzothiazole derivatives.

Scientific Research Applications

N-allyl-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide has been extensively studied for its potential applications in various fields of scientific research. One of the major applications of this compound is in the development of new drugs for the treatment of cancer. Several studies have reported that this compound exhibits potent antitumor activity against various cancer cell lines, including breast, lung, prostate, and colon cancer cells.

Mechanism of Action

The mechanism of action of N-allyl-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide involves the inhibition of tubulin polymerization, which is essential for the formation of microtubules. Microtubules are important structures in the cell that are involved in various cellular processes, including cell division and intracellular transport. By inhibiting tubulin polymerization, this compound disrupts the formation of microtubules, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been reported to exhibit several biochemical and physiological effects. In addition to its antitumor activity, this compound has been shown to possess anti-inflammatory, antioxidant, and neuroprotective properties. Several studies have reported that this compound can reduce the production of pro-inflammatory cytokines and reactive oxygen species, which are involved in various inflammatory and oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-allyl-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide is its potent antitumor activity against various cancer cell lines. This compound has also been shown to exhibit several other biochemical and physiological effects, making it a promising candidate for the development of new drugs for the treatment of various diseases. However, one of the major limitations of this compound is its poor solubility in water, which can affect its bioavailability and efficacy in vivo. Therefore, further studies are needed to optimize the formulation and delivery of this compound for its potential clinical applications.

Future Directions

Several future directions can be explored in the research of N-allyl-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide. One of the major directions is the optimization of its formulation and delivery for its potential clinical applications. Several studies have reported the use of nanoparticle-based formulations for the delivery of this compound, which can improve its solubility and bioavailability in vivo. Another direction is the exploration of its potential applications in other fields of scientific research, such as neurodegenerative diseases and infectious diseases. Several studies have reported the neuroprotective and antimicrobial activities of this compound, making it a promising candidate for the development of new drugs for these diseases.

properties

IUPAC Name

2-(2-oxo-1,3-benzothiazol-3-yl)-N-prop-2-enylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c1-2-7-13-11(15)8-14-9-5-3-4-6-10(9)17-12(14)16/h2-6H,1,7-8H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNJXHJNSHOLIRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)CN1C2=CC=CC=C2SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201228188
Record name 2-Oxo-N-2-propen-1-yl-3(2H)-benzothiazoleacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201228188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

342046-23-5
Record name 2-Oxo-N-2-propen-1-yl-3(2H)-benzothiazoleacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=342046-23-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Oxo-N-2-propen-1-yl-3(2H)-benzothiazoleacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201228188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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